6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-N-pyridin-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-16-7-8-19(17(2)14-16)31(29,30)28-12-10-27(11-13-28)22-15-21(24-18(3)25-22)26-20-6-4-5-9-23-20/h4-9,14-15H,10-13H2,1-3H3,(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLPZCPNLUNKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)NC4=CC=CC=N4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs.
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the progression of the cell cycle from the G1 to the S phase, effectively halting cell division.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is normally activated when it forms a complex with cyclin E or cyclin A. This complex phosphorylates proteins such as retinoblastoma (Rb), which leads to the progression of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of these proteins, disrupting the normal progression of the cell cycle.
Biological Activity
6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine, with the CAS number 1421525-06-5, is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 438.5 g/mol. The compound features a pyrimidine core substituted with a piperazine moiety linked to a sulfonamide group derived from a dimethylphenyl ring. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 1421525-06-5 |
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on TASIN analogs, which share structural similarities, showed that modifications in the arylsulfonamide moiety can lead to variations in potency. Notably, a compound with a similar piperazine structure demonstrated an IC50 value of 4.8 nM against colon cancer cell lines, indicating strong antiproliferative properties .
The mechanism of action for this compound involves the inhibition of specific kinases and enzymes associated with cancer proliferation and survival. In particular, it has been noted to interact with the cyclin-dependent kinase (CDK) family, which plays a crucial role in cell cycle regulation . The binding affinity to these targets suggests potential therapeutic applications in oncology.
Anti-Virulence Activity
In addition to its anticancer properties, this compound has shown promise as an anti-virulence agent against bacterial pathogens such as Shigella. It acts by inhibiting the Type III secretion system (T3SS), which is essential for bacterial virulence. The compound's ability to disrupt effector secretion highlights its potential as a novel therapeutic strategy against bacterial infections .
Case Studies and Research Findings
- Anticancer Activity : A study evaluating various TASIN analogs found that modifications significantly affected their antiproliferative activity against DLD-1 colon cancer cells. The most potent analogs retained low nanomolar activity while demonstrating good metabolic stability .
- Inhibition of Bacterial Virulence : Research published in Biochemistry highlighted the effectiveness of this compound in inhibiting the transcriptional activator involved in the T3SS of Shigella, showcasing its dual role in both cancer therapy and infectious disease management .
- Structure-Activity Relationship (SAR) : The SAR studies emphasize that specific substitutions on the phenyl ring can dramatically alter biological activity. For example, electron-withdrawing groups were found to be detrimental to activity, while certain alkoxy substitutions improved potency .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this one, may exhibit anticancer properties by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK4 and CDK6 has been linked to reduced proliferation in cancer cells, making these compounds promising candidates for cancer therapy .
Enzyme Inhibition
The unique structural features of this compound suggest it may act as an inhibitor for specific enzymes involved in disease pathways. Studies have shown that similar pyrimidine-based compounds can inhibit protein kinases that are implicated in various cancers and proliferative diseases .
Pharmacological Studies
The compound's binding affinity to various biological targets is a focus of ongoing pharmacological studies. Understanding these interactions can elucidate its mechanism of action and therapeutic benefits. For instance, research on similar compounds has demonstrated their ability to modulate kinase activities effectively .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine | Pyrimidine core with piperazine and sulfonamide | Potential CDK inhibitor with anticancer activity |
| 5-Methoxy-N-(2-pyridinyl)-2-thiazolamine | Thiazole ring instead of pyrimidine | Anticancer properties |
| 4-(Piperazin-1-yl)phenol | Simplified phenolic structure | Antidepressant effects |
Case Studies
Several studies have explored the therapeutic potential of pyrimidine derivatives:
- Inhibition of CDKs : A study demonstrated that certain pyrimidine derivatives effectively inhibited CDK activity in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
- Targeting Kinases : Another research effort focused on the synthesis of related compounds that showed promise in targeting specific kinases involved in oncogenesis. These studies revealed that modifications to the piperazine or sulfonamide groups could enhance selectivity and potency against specific cancer types .
- Pharmacodynamics and Toxicology : Investigations into the pharmacodynamics of this compound have indicated favorable profiles regarding toxicity and bioavailability, making it a suitable candidate for further development in clinical settings .
Q & A
Q. Notes
- Citations reflect methodologies from peer-reviewed journals (e.g., crystallography in , synthesis in ).
- Advanced questions emphasize mechanistic analysis and interdisciplinary approaches (e.g., computational + experimental validation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
